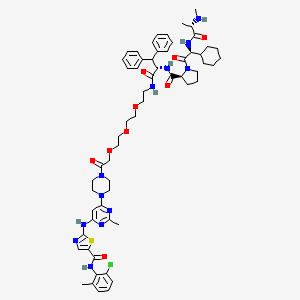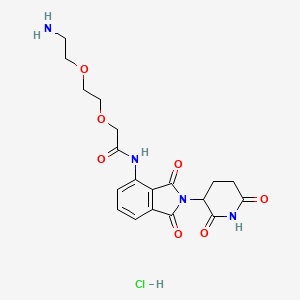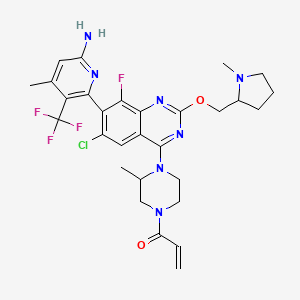![molecular formula C19H37N3O6 B15073511 (2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Efpeglenatide is a long-acting glucagon-like peptide-1 receptor agonist developed to improve glycemic control in individuals with type 2 diabetes. It is also being investigated for its potential to reduce body weight and cardiovascular risks in patients with obesity or overweight with comorbidities .
Vorbereitungsmethoden
Efpeglenatide is synthesized by modifying a single amino acid in the exendin analog and coupling it to a fragment crystallizable (Fc) fragment of the human immunoglobulin G molecule. This modification allows for slow clearance and permits once-weekly dosing . The industrial production methods involve recombinant DNA technology and protein engineering to achieve the desired modifications and conjugation .
Analyse Chemischer Reaktionen
Efpeglenatide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues in the peptide chain.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at lysine residues. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Wissenschaftliche Forschungsanwendungen
Efpeglenatide has several scientific research applications:
Chemistry: It is used as a model compound to study peptide modifications and conjugation techniques.
Biology: Researchers use efpeglenatide to study the effects of glucagon-like peptide-1 receptor agonists on cellular signaling pathways.
Medicine: Efpeglenatide is being investigated for its potential to improve glycemic control, reduce body weight, and lower cardiovascular risks in patients with type 2 diabetes and obesity
Wirkmechanismus
Efpeglenatide exerts its effects by binding to the glucagon-like peptide-1 receptor, which is a G protein-coupled receptor. This binding activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels enhance insulin secretion from pancreatic beta cells, inhibit glucagon release, and slow gastric emptying. These actions collectively improve glycemic control and promote weight loss .
Vergleich Mit ähnlichen Verbindungen
Efpeglenatide is compared with other glucagon-like peptide-1 receptor agonists such as liraglutide, semaglutide, and dulaglutide. While all these compounds share a similar mechanism of action, efpeglenatide is unique due to its longer half-life, allowing for once-weekly dosing. Additionally, efpeglenatide has shown superior efficacy in reducing body weight and improving glycemic control compared to some of its counterparts .
Eigenschaften
Molekularformel |
C19H37N3O6 |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H37N3O6/c20-16(18(23)24)6-1-2-8-21-9-4-12-27-14-15-28-13-5-11-22-10-3-7-17(22)19(25)26/h16-17,21H,1-15,20H2,(H,23,24)(H,25,26)/t16-,17-/m0/s1 |
InChI-Schlüssel |
OJQLGILETRTDGQ-IRXDYDNUSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)CCCOCCOCCCNCCCC[C@@H](C(=O)O)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)CCCOCCOCCCNCCCCC(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)


![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)

![[4-amino-2-[[(2R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone](/img/structure/B15073475.png)

![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)

